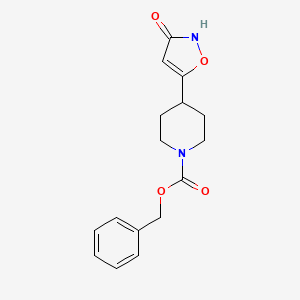

Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c19-15-10-14(22-17-15)13-6-8-18(9-7-13)16(20)21-11-12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMJWLDGMDAEDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=O)NO2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201152208 | |

| Record name | Phenylmethyl 4-(2,3-dihydro-3-oxo-5-isoxazolyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201152208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167414-76-8 | |

| Record name | Phenylmethyl 4-(2,3-dihydro-3-oxo-5-isoxazolyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167414-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 4-(2,3-dihydro-3-oxo-5-isoxazolyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201152208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-piperidone with benzyl chloroformate to form benzyl 4-hydroxy-1-piperidinecarboxylate . This intermediate is then reacted with 3-hydroxyisoxazole under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group in the isoxazole ring can be oxidized to form corresponding ketones or aldehydes under suitable conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions vary based on the specific conditions and reagents employed.

Scientific Research Applications

Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyisoxazole moiety is known to interact with enzymes and receptors, potentially modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

The most structurally analogous compound is Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate (CAS: 439944-71-5), which replaces the benzyl group with a methyl ester. Key comparative features include:

The methyl derivative has been commercialized (purity: 98%) and is utilized in research, whereas the benzyl variant lacks recent experimental or commercial documentation .

Other Related Compounds

Evidence from structural similarity analyses identifies additional analogs, though with lower similarity scores (<0.61):

- (3-(Benzyloxy)isoxazol-5-yl)methanol (CAS: 123320-44-5): Shares the benzyloxy-isoxazole motif but lacks the piperidine-carboxylate backbone, limiting direct functional comparability .

Research Implications and Gaps

The benzyl group’s lipophilicity suggests possible advantages in blood-brain barrier penetration or sustained release formulations, but empirical data are absent . Future studies should prioritize synthesizing and profiling the benzyl compound to validate these hypotheses.

Biological Activity

Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a piperidine ring substituted with a benzyl group and a 3-hydroxyisoxazole moiety, which are critical for its biological interactions.

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : The compound has shown efficacy against several viral strains, particularly in inhibiting the replication of HIV-1 and Coxsackievirus B2 (CVB-2) .

- Antibacterial and Antifungal Properties : It has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial effects .

Case Studies

- Antiviral Screening : A study evaluated the antiviral activity of several derivatives, including this compound. The compound exhibited moderate protection against CVB-2 and was effective against Herpes Simplex Virus type 1 (HSV-1) with a cytotoxic concentration (CC50) of 92 μM in Vero cells .

- Antibacterial Testing : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .

Data Table: Biological Activities

Safety and Toxicology

The safety profile of this compound has also been evaluated. It is classified as harmful if swallowed and can cause skin irritation. Further studies are needed to fully understand its toxicity profile and therapeutic window .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing Benzyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate to improve yield and purity?

- Methodological Answer : Optimize solvent selection (e.g., DMF for nucleophilic substitutions), temperature (e.g., 100–150°C for coupling reactions), and stoichiometric ratios. Use catalysts like cesium carbonate to enhance reactivity, as demonstrated in analogous piperidine carboxylate syntheses . Purification via silica gel chromatography with gradients of ethyl acetate/hexane is effective for isolating the compound . Monitor reaction progress using TLC or LC-MS.

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify characteristic shifts for the benzyl group (δ ~7.3–7.5 ppm for aromatic protons) and piperidine ring (δ ~1.5–3.5 ppm for CH2 groups). The hydroxyisoxazole moiety may show a singlet near δ 6.5–7.0 ppm for the isoxazolyl proton .

- HRMS (ESI-MS) : Confirm molecular weight (e.g., calculated [M+H]+ for C17H19N2O4: 315.1345) and isotopic patterns .

- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyisoxazole O-H/N-O vibrations (~3200–3500 cm⁻¹) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for ventilation .

- Storage : Keep in sealed containers under inert atmosphere (N2/Ar) at 2–8°C to prevent degradation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 3-hydroxyisoxazol-5-yl substituent influence the electronic properties and reactivity of the piperidine ring?

- Methodological Answer : The hydroxyisoxazole group is electron-withdrawing due to its conjugated N-O system, which polarizes the piperidine ring and enhances electrophilic substitution at the 4-position. Computational studies (e.g., DFT calculations) can map electron density distribution, while Hammett parameters quantify substituent effects. Compare with analogs like fluorinated piperidine derivatives to assess electronic modulation .

Q. What strategies can be employed to study the structure-activity relationship (SAR) of this compound in medicinal chemistry applications?

- Methodological Answer :

- Analog Synthesis : Modify the hydroxyisoxazole (e.g., replace with thiazole or pyridine) or benzyl group (e.g., introduce halogens) .

- In Vitro Assays : Test binding affinity to targets (e.g., GPCRs, kinases) using radioligand displacement or fluorescence polarization.

- Pharmacokinetic Profiling : Assess metabolic stability (CYP450 inhibition) and permeability (Caco-2 assays) .

Q. How can molecular docking studies be utilized to predict the binding affinity of this compound with target proteins?

- Methodological Answer :

- Protein Preparation : Retrieve target structures (e.g., from PDB) and optimize protonation states using tools like AutoDockTools.

- Ligand Preparation : Generate 3D conformers of the compound using PubChem data (InChI: C17H19N2O4) .

- Docking Simulations : Use AutoDock Vina or Schrödinger Glide with flexible side chains to account for induced fit. Validate results with MD simulations (e.g., GROMACS) to assess binding stability .

Q. How can contradictory NMR or mass spectrometry data be resolved during characterization?

- Methodological Answer :

- NMR Contradictions : Assign ambiguous peaks using 2D techniques (HSQC, HMBC) or compare with spectral libraries of structurally related compounds (e.g., benzyl piperidine carboxylates) .

- Mass Spec Discrepancies : Recalibrate instruments and verify ionization efficiency (e.g., ESI vs. MALDI). Use high-resolution mass analyzers (Q-TOF) to distinguish isobaric interferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.